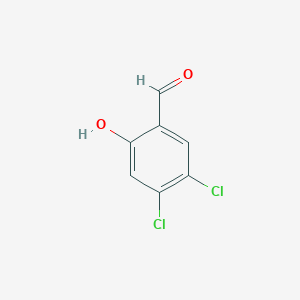

4,5-Dichloro-2-hydroxybenzaldehyde

描述

Significance in Organic Synthesis and Medicinal Chemistry

The presence of the aldehyde and hydroxyl groups allows for a wide array of chemical transformations, including oxidation, reduction, condensation, and the formation of Schiff bases. The halogen substituents further modulate the electronic properties and reactivity of the aromatic ring, influencing reaction rates and enabling specific substitution patterns. This versatility makes halogenated hydroxybenzaldehydes crucial intermediates in the synthesis of more complex molecules. mdpi.comsinocurechem.com In medicinal chemistry, these compounds and their derivatives are of particular interest due to their potential biological activities. The incorporation of halogen atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes, and can also influence its metabolic stability and binding affinity to biological targets. hskbrchemical.com

Overview of Dichloro-hydroxybenzaldehyde Derivatives

Within the broader class of halogenated hydroxybenzaldehydes, the dichloro-substituted derivatives represent a significant subgroup. The position of the two chlorine atoms on the benzene (B151609) ring relative to the hydroxyl and aldehyde groups gives rise to various isomers, each with distinct properties and reactivity. For instance, 3,5-dichlorosalicylaldehyde (B181256) is a well-studied isomer with applications in the synthesis of various biologically active compounds. nih.gov The specific positioning of the chlorine atoms in 4,5-dichloro-2-hydroxybenzaldehyde influences its electronic and steric environment, dictating its behavior in chemical reactions and its potential applications.

Current Research Landscape and Emerging Trends

Current research on halogenated hydroxybenzaldehydes, including this compound, is focused on several key areas. There is a continuous effort to develop more efficient and environmentally friendly synthetic methods for their preparation. google.com Furthermore, researchers are actively exploring the synthesis of novel derivatives and their application as ligands in coordination chemistry, as building blocks for functional materials, and as scaffolds for the development of new therapeutic agents. The study of their physicochemical properties, such as solubility and volatility, is also crucial for understanding their behavior in various systems and for designing new applications. mdpi.com

Chemical Profile of this compound

IUPAC Name: this compound sigmaaldrich.comMolecular Formula: C₇H₄Cl₂O₂ nist.govMolecular Weight: 191.01 g/mol nist.govsigmaaldrich.com

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C₇H₄Cl₂O₂ | nist.gov |

| Molecular Weight | 191.01 g/mol | nist.govsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | Inert atmosphere, 2-8°C | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

4,5-dichloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVJTHXDHLQJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336013 | |

| Record name | 4,5-dichloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84388-68-1 | |

| Record name | 4,5-dichloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5 Dichloro 2 Hydroxybenzaldehyde and Its Derivatives

Direct Synthetic Routes to Halogenated Salicylaldehydes

The introduction of halogen atoms and a formyl group onto a phenolic backbone requires precise control over reaction conditions to ensure the desired substitution pattern.

Regioselectivity, the control over the position of chemical bond formation, is paramount in the synthesis of polysubstituted aromatic compounds like 4,5-dichloro-2-hydroxybenzaldehyde. wikipedia.org The synthesis typically starts from a pre-substituted phenol (B47542) or salicylaldehyde (B1680747), and the directing effects of the existing substituents guide the position of incoming halogens. The hydroxyl (-OH) and aldehyde (-CHO) groups are ortho-, para-directing activators, which can make achieving the specific 4,5-dichloro pattern challenging via direct chlorination of salicylaldehyde due to the formation of multiple isomers.

A more common route involves the chlorination of a precursor like 4-chlorophenol (B41353) or 3-chlorophenol, followed by formylation. To overcome the limitations of traditional electrophilic aromatic substitution, which can suffer from poor selectivity and harsh conditions, modern catalytic methods have been developed. organic-chemistry.org For instance, mild, palladium-catalyzed methods for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as oxidants have been described. organic-chemistry.org These advanced techniques can provide products that are complementary to those from conventional electrophilic substitution and are tolerant of a wide range of functional groups. organic-chemistry.orgnih.gov

Formylation introduces the crucial aldehyde group onto the aromatic ring. thieme-connect.de The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic compounds, including phenols and their derivatives. organic-chemistry.orgchemistrysteps.comwikipedia.org This reaction is often the key step in synthesizing this compound from its precursor, 3,4-dichlorophenol (B42033).

The reaction proceeds in two main stages. First, a substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid halide like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgyoutube.com In the second stage, the electron-rich 3,4-dichlorophenol attacks this Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde, this compound. wikipedia.org The iminium ion is a weaker electrophile than those used in Friedel-Crafts reactions, which makes the Vilsmeier-Haack reaction highly selective for activated aromatic rings. chemistrysteps.com

| Reaction | Reagents | Substrate | Product |

| Vilsmeier-Haack Formylation | 1. DMF, POCl₃ 2. H₂O | 3,4-Dichlorophenol | This compound |

This table illustrates a key formylation approach.

In multi-step syntheses, it is often necessary to protect a reactive functional group, such as an aldehyde, to prevent it from interfering with subsequent reactions. libretexts.org The aldehyde group is susceptible to oxidation, reduction, and attack by nucleophiles.

A common and effective strategy for protecting aldehydes is their conversion to acetals. libretexts.orgchemistrysteps.com This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting cyclic acetal (B89532) is stable under neutral and strongly basic conditions, effectively masking the aldehyde's reactivity. libretexts.org This allows for chemical modifications on other parts of the molecule. Following the desired transformations, the protecting group can be easily removed through acid-catalyzed hydrolysis, regenerating the original aldehyde functionality. libretexts.org

Another method involves the formation of acylals (1,1-diacetates) by reacting the aldehyde with acetic anhydride. researchgate.net These can be formed chemoselectively for aldehydes even in the presence of ketones and are removed under neutral conditions with the aid of catalysts like reactivated sulphated zirconia. researchgate.net

| Protection Strategy | Protecting Group | Protection Reagents | Deprotection Reagents |

| Acetal Formation | 1,3-Dioxolane | Ethylene glycol, H⁺ (cat.) | Aqueous Acid (e.g., HCl) |

| Acylal Formation | 1,1-Diacetate (Acylal) | Acetic Anhydride | Water, Catalyst |

This table summarizes common protection-deprotection strategies for aldehydes.

Synthesis of Derivative Classes from Dichloro-hydroxybenzaldehydes

The aldehyde functional group in this compound is a versatile handle for synthesizing a wide array of derivatives, most notably through condensation reactions with nitrogen-based nucleophiles.

Schiff bases and hydrazones are two significant classes of derivatives with extensive applications. They are characterized by the presence of an azomethine (-C=N-) group and are readily synthesized from aldehydes. nih.govuobasrah.edu.iq

The synthesis of Schiff bases (also known as anils or imines) and hydrazones involves the condensation reaction between the carbonyl group of this compound and a primary amino group (-NH₂) from an amine or hydrazine (B178648) derivative. nih.govnih.gov The reaction is typically carried out by heating the reactants in a suitable solvent like ethanol (B145695) or methanol, often with a few drops of an acid catalyst such as glacial acetic acid to facilitate the dehydration step. nih.govnih.gov

This reaction is highly versatile, allowing for the creation of a large library of derivatives by varying the amine or hydrazine component. Research has shown the successful synthesis of numerous hydrazones from substituted hydroxybenzaldehydes, with yields often being high. nih.govmdpi.com For example, the condensation of a related compound, 3,5-dichloro-2-hydroxybenzaldehyde, with 3-iodobenzohydrazide (B183010) proceeded with a 91% yield. nih.gov The resulting Schiff bases and hydrazones, particularly those derived from 2-hydroxybenzaldehydes, are of significant interest due to the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen, which can lead to the formation of stable tautomeric forms. nih.gov

| Aldehyde | Amine/Hydrazine Reactant | Derivative Type | Typical Conditions |

| This compound | Primary Aromatic/Aliphatic Amines | Schiff Base | Ethanol, Reflux |

| This compound | Hydrazine Hydrate | Hydrazone | Methanol, Reflux chemicalbook.com |

| This compound | Substituted Hydrazides (e.g., Isonicotinohydrazide) | Acylhydrazone | Ethanol, Acetic Acid (cat.), Reflux mdpi.com |

| This compound | 2-Aminopyridine | Schiff Base | Ethanol, Reflux nih.gov |

This table presents examples of condensation reactions to form Schiff bases and hydrazones.

Schiff Base and Hydrazone Derivatives

Synthesis of Hydrazones, Phenylhydrazones, Semicarbazones, and Thiosemicarbazones

The aldehyde functional group of this compound is a key site for derivatization, readily undergoing condensation reactions with primary amine derivatives to form a variety of Schiff bases. These reactions are fundamental in constructing more complex molecules and ligands for metal coordination.

The general synthetic route involves the condensation of this compound with an appropriate amine-containing reagent, typically in a 1:1 molar ratio. The reaction is often carried out in a suitable solvent, such as ethanol or methanol, and may be facilitated by a few drops of an acid catalyst like glacial acetic acid. amazonaws.comnih.govdiscoveryjournals.org The resulting Schiff base derivative often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Hydrazones and Phenylhydrazones: Acylhydrazones are synthesized through the condensation of an acid hydrazide with an aldehyde. nih.gov For instance, reacting this compound with a selected benzohydrazide (B10538) in ethanol under reflux yields the corresponding N'-[(4,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide. Similarly, phenylhydrazones are prepared by reacting the aldehyde with phenylhydrazine. A study on the reaction of dichlorobenzaldehydes with 4-nitrophenylhydrazine (B89600) reported good to excellent yields (68-72%) under acid-catalyzed, solvent-based conditions. discoveryjournals.org

Semicarbazones: The synthesis of semicarbazones is achieved by reacting the aldehyde with semicarbazide (B1199961) hydrochloride. amazonaws.comontosight.ai The reaction typically involves dissolving the aldehyde in a suitable solvent and adding the semicarbazide solution, often with a catalytic amount of acid.

Thiosemicarbazones: These derivatives are synthesized by the condensation of this compound with a thiosemicarbazide (B42300). For example, diorganotin(IV) complexes have been successfully synthesized using 3,5-dichloro-2-hydroxybenzaldehyde-N(4)-ethylthiosemicarbazone, prepared by reacting the aldehyde with N(4)-ethylthiosemicarbazide. documentsdelivered.com The general procedure involves refluxing equimolar amounts of the aldehyde and the appropriate thiosemicarbazide in a solvent like ethanol. ias.ac.injapsonline.com

A summary of representative synthetic conditions is provided in the table below.

| Derivative Type | Reagents | Solvent | Catalyst | Conditions | Yield Range | Reference |

| Hydrazone | Hydrazide | Ethanol | Acetic Acid (cat.) | Reflux | Good to Excellent | discoveryjournals.orgnih.gov |

| Phenylhydrazone | Phenylhydrazine | Ethanol | Acetic Acid (cat.) | Reflux | 68-72% | discoveryjournals.org |

| Semicarbazone | Semicarbazide HCl | Ethanol/Water | Acetic Acid (cat.) | Reflux or Stirring at RT | Good | amazonaws.comontosight.ai |

| Thiosemicarbazone | Thiosemicarbazide | Ethanol | Acetic Acid (cat.) | Reflux (6-8 hours) | Good | ias.ac.injapsonline.com |

Application of Green Solvents in Derivative Synthesis

In line with the principles of green chemistry, efforts have been made to replace traditional volatile organic solvents with more environmentally benign alternatives in the synthesis of aldehyde derivatives. Green solvents such as water, ethyl lactate (B86563), and dimethyl isosorbide, as well as solvent-free methods, have been explored for these condensation reactions. ontosight.ainih.govrsc.org

One study demonstrated the successful synthesis of semicarbazones from substituted benzaldehydes in novel green solvents. ontosight.ai The research compared the efficacy of aqueous solutions of ethyl lactate and dimethyl isosorbide. The results indicated that the reactions were most efficient in an 80:20 ethyl lactate:water mixture and a 92:8 dimethyl isosorbide:water mixture, providing high yields and purity. ontosight.ai

Solvent-free, or mechanochemical, synthesis offers another green alternative. discoveryjournals.orgresearchgate.net This technique, often involving grinding the reactants together at room temperature, can lead to clean and efficient reactions with short reaction times and high atom economy. For example, the synthesis of dichlorophenyl hydrazones was carried out by grinding the corresponding aldehyde with 4-nitrophenylhydrazine, resulting in good yields without the need for a solvent or catalyst. discoveryjournals.orgresearchgate.net These methods reduce waste, are often more energy-efficient, and can simplify product purification.

| Green Approach | Solvents/Method | Conditions | Advantages | Reference |

| Green Solvents | Ethyl lactate:water (80:20) | Microscale, RT | High yield, high purity, biodegradable solvent | ontosight.ai |

| Green Solvents | Dimethyl isosorbide:water (92:8) | Microscale, RT | High yield, high purity, bio-based solvent | ontosight.ai |

| Solvent-Free | Mechanochemical grinding | Room Temperature | Rapid, catalyst-free, high atom economy, reduced waste | discoveryjournals.orgresearchgate.net |

Metal Complexation Strategies

Schiff bases derived from this compound, particularly hydrazones and thiosemicarbazones, are versatile ligands capable of coordinating with a wide range of metal ions. The presence of multiple donor atoms (phenolic oxygen, imine nitrogen, and in the case of thiosemicarbazones, sulfur) allows for the formation of stable chelate rings, leading to metal complexes with diverse coordination geometries and properties.

Coordination Chemistry with Transition Metals (e.g., Vanadium(V), Cobalt(III), Organotin(IV), Copper(II))

The coordination chemistry of ligands derived from substituted salicylaldehydes is extensive. The deprotonated phenolic oxygen and the azomethine nitrogen are the primary coordination sites, forming stable five- or six-membered chelate rings with the metal center.

Vanadium(V): Dinuclear vanadium(V) complexes have been synthesized using carbohydrazone ligands derived from 3,5-dichloro-2-hydroxybenzaldehyde. researchgate.netacs.orgacs.org In a typical synthesis, VO(acac)₂ is reacted with the carbohydrazone ligand in a 2:1 molar ratio in methanol. acs.org The resulting complexes feature two vanadium centers bridged by the ligand. X-ray analysis of a related complex, [VOL(OMe)(MeOH)], derived from a similar hydrazone ligand, confirmed an octahedral coordination geometry around the vanadium atom. nih.gov In other examples, the triply deprotonated carbohydrazone ligand accommodates two vanadium ions in different binding pockets (ONN and ONO). acs.org

Cobalt(III): Cobalt readily forms stable complexes with Schiff base ligands. While specific examples with this compound are not prevalent in the cited literature, the general behavior can be inferred. Co(II) complexes are often synthesized first and can sometimes be oxidized to the more inert Co(III) state. Co(III) complexes are often used as prodrugs that can be activated by bioreduction to the more labile Co(II) state. nih.gov

Organotin(IV): A number of organotin(IV) complexes with thiosemicarbazone ligands derived from 3,5-dichloro-2-hydroxybenzaldehyde have been synthesized and characterized. documentsdelivered.com These complexes are typically prepared by reacting diorganotin(IV) dichlorides (e.g., Me₂SnCl₂, Bu₂SnCl₂, Ph₂SnCl₂) with the thiosemicarbazone ligand in the presence of a base like KOH or triethylamine. ias.ac.inias.ac.in The ligand coordinates to the tin atom through the phenolic oxygen, azomethine nitrogen, and thiolate sulfur atoms. ias.ac.inias.ac.in Spectroscopic and X-ray diffraction data suggest that these complexes often adopt a distorted trigonal bipyramidal geometry. ias.ac.inias.ac.in

Copper(II): Copper(II) complexes with Schiff bases are widely studied. nih.govnih.gov Synthesis generally involves reacting a copper(II) salt, such as CuCl₂ or Cu(OAc)₂, with the pre-formed Schiff base ligand in a solvent like ethanol or methanol. acs.orgijcrcps.com The resulting complexes are often non-electrolytic and can exhibit various geometries, with square planar and distorted tetrahedral being common. rsc.orgijcrcps.com The ligand typically coordinates in a bidentate (N, O) or tetradentate (N₂, O₂) fashion, depending on the specific ligand structure. acs.orgijcrcps.com

Ligand Design and Synthesis for Specific Coordination Geometries

The design of the Schiff base ligand is crucial in dictating the final geometry and nuclearity of the metal complex. By systematically modifying the aldehyde and amine precursors, ligands can be tailored to enforce specific coordination environments around the metal ion.

For instance, the use of carbohydrazides condensed with two equivalents of this compound results in a ligand, 1,5-bis(this compound)carbohydrazone, capable of binding two metal centers. This design leads to the formation of dinuclear vanadium(V) complexes where the ligand wraps around the two metal ions. researchgate.netacs.org

Tridentate (ONS) thiosemicarbazone ligands, formed from this compound and a thiosemicarbazide, are designed to form two chelate rings (one five-membered and one six-membered) with a single metal atom. This chelation mode is common in organotin(IV) complexes, leading to five-coordinate species with a distorted trigonal bipyramidal geometry. documentsdelivered.comias.ac.inias.ac.in

Unsymmetrical quadridentate (N₂O₂) Schiff bases can be synthesized by a stepwise condensation. For example, reacting a diamine with one equivalent of this compound followed by a second, different salicylaldehyde derivative. Copper(II) complexes of such ligands have been shown to adopt a distorted-tetrahedral coordination geometry. rsc.org The choice of diamine (e.g., ethylenediamine (B42938) vs. trimethylenediamine) also influences the bite angle and the degree of distortion from ideal geometries. rsc.org This demonstrates how ligand flexibility and steric constraints are key design elements for achieving specific coordination structures.

| Metal Ion | Ligand Type | Resulting Geometry | Key Design Feature | Reference |

| Vanadium(V) | Carbohydrazone | Dinuclear, Octahedral | Binucleating ligand with two distinct binding sites | researchgate.netacs.org |

| Organotin(IV) | Thiosemicarbazone | Mononuclear, Distorted Trigonal Bipyramidal | Tridentate ONS donor set | documentsdelivered.comias.ac.inias.ac.in |

| Copper(II) | Unsymmetrical Schiff Base | Mononuclear, Distorted Tetrahedral | Asymmetric N₂O₂ tetradentate ligand | rsc.org |

| Copper(II) | Symmetrical Schiff Base | Mononuclear, Square Planar | Symmetric N₂O₂ tetradentate ligand | ijcrcps.com |

Other Functional Group Transformations and Annulations

Beyond derivatization of the aldehyde, other transformations can be performed, including reactions that build more complex carbon skeletons.

Chalcone (B49325) Synthesis via Aldolic Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates for flavonoids and other heterocyclic compounds. They are typically synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503). rasayanjournal.co.innih.gov

In the context of this compound, it can be reacted with a suitably substituted acetophenone in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. rasayanjournal.co.innih.gov The base deprotonates the α-carbon of the acetophenone to generate an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol adduct readily dehydrates to form the α,β-unsaturated ketone system characteristic of chalcones.

The synthesis of the closely related 4,5'-dichloro-2'-hydroxychalcone (B3051882) has been reported via this method. ontosight.ai The general procedure involves stirring a mixture of the aldehyde and acetophenone in ethanol at room temperature with an aqueous or solid base. rasayanjournal.co.inscribd.comjetir.org The product chalcone often precipitates from the reaction mixture and can be purified by recrystallization. rasayanjournal.co.in

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type | Reference |

| This compound | Substituted Acetophenone | NaOH or KOH | Ethanol | (E)-1-(Substituted-phenyl)-3-(4,5-dichloro-2-hydroxyphenyl)prop-2-en-1-one | ontosight.airasayanjournal.co.innih.gov |

Thiazolidinone Derivative Synthesis (e.g., from 4-hydroxybenzaldehyde (B117250) analogs)

The synthesis of thiazolidinone derivatives, a class of heterocyclic compounds with significant pharmacological interest, can be achieved from analogs of 4-hydroxybenzaldehyde. nih.govnoveltyjournals.com A common route involves the Knoevenagel condensation of a substituted benzaldehyde (B42025) with 2,4-thiazolidinedione (B21345). nih.gov For instance, the reaction of 4-hydroxybenzaldehyde with 2,4-thiazolidinedione yields 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione. nih.govnih.gov This foundational structure can be further modified.

The general synthetic pathway often involves a multi-step process. One approach begins with the etherification of the hydroxyl group on a 4-hydroxybenzaldehyde analog, followed by a condensation reaction with an appropriate amine to form a Schiff base. orientjchem.orgresearchgate.net The final and crucial step is the cyclization of the Schiff base intermediate with a thiol-containing compound, such as thioglycolic acid, to form the thiazolidinone ring. orientjchem.orgresearchgate.net This cyclization is often carried out by refluxing in a solvent like benzene (B151609). researchgate.net

The synthesis of bis-1,3-thiazolidin-4-one derivatives has also been reported, starting from 4-hydroxybenzaldehyde. orientjchem.org This process involves three main stages:

Etherification: The hydroxyl group of 4-hydroxybenzaldehyde is reacted with substituted benzyl (B1604629) chlorides. orientjchem.org

Schiff Base Formation: The resulting 4-((chlorobenzyl)oxy)benzaldehyde intermediates are condensed with aromatic diamines. orientjchem.org

Cyclization: The bis-Schiff base intermediates undergo cyclization with thioglycolic acid to yield the final bis-thiazolidinone products with good yields. orientjchem.org

The characterization of these synthesized derivatives relies on various spectroscopic methods, including FT-IR, NMR (¹H and ¹³C), and Mass spectroscopy, to confirm the formation of the desired thiazolidinone structures. noveltyjournals.com

Table 1: Synthesis of Thiazolidinone Derivatives from 4-Hydroxybenzaldehyde Analogs

| Starting Aldehyde | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-hydroxybenzaldehyde | 2,4-thiazolidinedione | 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione | 60.8% | nih.gov |

| 4-hydroxy-3-methoxybenzaldehyde | 2,4-thiazolidinedione | 5-(4-hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione | 68.3% | nih.gov |

| 3-hydroxy-4-methoxybenzaldehyde | 2,4-thiazolidinedione | 5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione | 53.9% | nih.gov |

| 4-((chlorobenzyl)oxy)benzaldehydes | Aromatic diamines, Thioglycolic acid | Bis 1,3-thiazolidin-4-ones | 79-97% | orientjchem.orgresearchgate.net |

Radical Cyclizations and Click Chemistry for Complex Architectures

The construction of complex molecular architectures from benzaldehyde derivatives can be achieved through modern synthetic strategies like radical cyclizations and click chemistry.

Radical cyclizations are powerful reactions that form cyclic products via radical intermediates. wikipedia.org These intramolecular transformations are typically fast and highly selective. wikipedia.org The process generally involves three key steps: selective generation of a radical, the radical cyclization itself, and subsequent conversion of the cyclized radical into the final product. wikipedia.org An advantage of this method is its tolerance for a wide range of functional groups and mild reaction conditions. wikipedia.org

Click chemistry refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of diverse chemical compounds. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, used to create complex structures such as polymers and macrocycles. researchgate.netsigmaaldrich.com This methodology is valued for its high efficiency, mild reaction conditions, and the formation of stable triazole linkages. researchgate.net The combination of controlled polymerization techniques with click chemistry provides a versatile platform for creating functional polymers with complex architectures. sigmaaldrich.com These reactions can be used to couple large molecules, including functionalized polymers, with high yields. sigmaaldrich.comresearchgate.net

Regioselective Benzannulation of Haloalkynes

Regioselective benzannulation of haloalkynes is a potent method for the synthesis of polyhalogenated aromatic systems, which can be precursors or analogs to complex benzaldehydes. nih.gov This synthetic strategy allows for the rapid construction of complex aromatic rings with controlled substitution patterns. nih.gov

This approach provides independent control over the placement of halide substituents on an aromatic nucleus. nih.gov The reaction's modularity has been demonstrated through the synthesis of numerous polyheterohalogenated naphthalene (B1677914) products, many of which are difficult to access through other synthetic routes. nih.gov The high degree of regioselectivity is a key advantage and has been confirmed by methods such as single-crystal X-ray diffraction. nih.gov More recent developments include visible light-mediated [4+2] annulation reactions, which can proceed at room temperature without an external photosensitizer. nih.gov

The versatility of this method makes the resulting substituted aromatic systems valuable building blocks for further derivatization, for example, through established cross-coupling reactions. nih.gov The solvent can also play a crucial role in determining the regioselectivity of the benzannulation of conjugated enynes. dntb.gov.ua

Optimization of Reaction Yields in Halogenated Benzaldehyde Synthesis

Maximizing the yield of halogenated benzaldehydes is a critical aspect of their synthesis, driven by the need for efficient and cost-effective chemical processes. patsnap.compatsnap.com Optimization involves a multi-faceted approach that includes careful selection of solvents and catalysts, as well as real-time monitoring of the reaction progress. patsnap.comnumberanalytics.com

Solvent Selection and Catalysis Screening

Solvent Selection: The polarity of the solvent can be a determining factor in product selectivity. For instance, in the oxidation of benzyl alcohol, non-polar solvents can reduce the occurrence of over-oxidation, favoring the formation of the aldehyde over the carboxylic acid. researchgate.net In other systems, such as the selective oxidation of styrene (B11656) to benzaldehyde, acetonitrile (B52724) has been found to be a suitable solvent, leading to high conversion and selectivity. mdpi.com The optimization of solvent systems, such as using a mixture of acetonitrile and water, has been shown to be effective in certain photoredox catalytic reactions. researchgate.net

Catalysis Screening: The catalyst is a cornerstone of many synthetic transformations. numberanalytics.com For the synthesis of benzaldehyde derivatives, various catalytic systems have been explored. For example, cobalt compounds have been used as catalysts for the oxidation of p-cresol (B1678582) derivatives to produce 4-hydroxybenzaldehyde derivatives. google.com In the selective oxidation of styrene, ZSM-5 zeolites have shown outstanding catalytic activity. mdpi.com The development of novel catalysts, such as magnetic Ag/Fe2O3 nanoparticles, has also been reported for the synthesis of benzaldehyde from benzyl alcohol, with studies investigating the effect of catalyst loading on reaction yield. asianpubs.org High-throughput screening of large catalyst libraries is a strategy employed to identify the optimal catalyst for a specific transformation. numberanalytics.com

Table 2: Effect of Solvent and Catalyst on Benzaldehyde Synthesis

| Reaction | Catalyst | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Oxidation of Benzyl Alcohol | Gold Nanoparticles on Alumina | Cyclohexane/n-hexane | Non-polar solvents reduce over-oxidation, favoring aldehyde formation. | researchgate.net |

| Oxidation of Styrene | ZSM-5(60) | Acetonitrile | High conversion and selectivity to benzaldehyde. | mdpi.com |

| Carbonylation of Benzene | Co(OAc)₂/CCl₃COOH | Pyridine | Effective system for direct carbonylation to benzaldehyde. | researchgate.net |

| Oxidation of Benzyl Alcohol | Magnetic Ag/Fe₂O₃ | - | Catalytic activity is dependent on the amount of silver in the catalyst. | asianpubs.org |

In Situ Monitoring Techniques

The ability to monitor a chemical reaction in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. numberanalytics.comspectroscopyonline.comista.ac.at This information is crucial for optimizing reaction conditions to maximize yield and ensure process safety and control. mt.com

In situ spectroscopy techniques, such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy, are powerful tools for real-time reaction monitoring. spectroscopyonline.com These methods allow scientists to observe the concentration changes of reactants, intermediates, and products as the reaction progresses. spectroscopyonline.commt.com This is particularly useful for reactions involving transient or unstable species that would be difficult to analyze using traditional offline methods. spectroscopyonline.com

The data obtained from in situ monitoring can be used to:

Determine the optimal endpoint of a reaction. spectroscopyonline.com

Develop rigorous kinetic models. spectroscopyonline.com

Gain a deeper understanding of the reaction mechanism. ista.ac.atresearchgate.net

Facilitate the efficient scale-up of chemical processes. mt.com

For example, in photocatalytic organic synthesis, in situ monitoring has been instrumental in identifying intermediates and elucidating reaction mechanisms, leading to a more complete understanding of the transformation. ista.ac.at The integration of these monitoring technologies is a key component of modern process analytical technology (PAT). mt.com

Reactivity and Reaction Mechanisms of 4,5 Dichloro 2 Hydroxybenzaldehyde

Intrinsic Reactivity of Aldehyde and Hydroxyl Moieties

The reactivity of 4,5-dichloro-2-hydroxybenzaldehyde is primarily centered around the aldehyde and hydroxyl functionalities. The aldehyde group is susceptible to nucleophilic attack, while the hydroxyl group can act as a nucleophile or influence the reactivity of the aromatic ring.

Nucleophilic Additions

The aldehyde group, with its electrophilic carbonyl carbon, is a prime target for nucleophiles. In a general mechanism, a nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol. This fundamental reaction is the basis for many synthetic transformations.

The presence of a hydroxyl group at the ortho position can influence nucleophilic additions. Intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl oxygen can affect the electrophilicity of the carbonyl carbon.

Electron-Withdrawing Effects of Halogen Substitutions on Reactivity

The two chlorine atoms on the benzene (B151609) ring exert a significant influence on the molecule's reactivity. Chlorine is an electron-withdrawing group due to its high electronegativity, which operates through the inductive effect. doubtnut.comyoutube.comvedantu.com This effect pulls electron density away from the aromatic ring and, by extension, from the aldehyde group. wiserpub.com

This electron withdrawal has two main consequences:

Increased Electrophilicity: The inductive effect of the chlorine atoms makes the carbonyl carbon of the aldehyde group more electron-deficient and therefore more susceptible to nucleophilic attack. wiserpub.com

Key Organic Transformations and Pathways

The unique combination of functional groups in this compound allows it to participate in a variety of important organic reactions, leading to the synthesis of diverse and often biologically active molecules.

Condensation Reactions (e.g., Schiff Base Formation)

A prominent reaction of aldehydes is their condensation with primary amines to form Schiff bases, also known as imines. nih.govedu.krd This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (-C=N-). edu.krd

The formation of Schiff bases from substituted benzaldehydes is a widely utilized synthetic strategy. nih.govconicet.gov.ar For instance, Schiff bases derived from salicylaldehyde (B1680747) derivatives have been investigated for their potential in various applications. nih.gov The presence of the hydroxyl group in this compound can lead to intramolecular hydrogen bonding in the resulting Schiff base, influencing its structure and properties. conicet.gov.ar

Table 1: Examples of Schiff Base Formation with Substituted Aldehydes

| Aldehyde Reactant | Amine Reactant | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| Salicylaldehyde derivatives | Amino acid methyl esters | Biologically active Schiff bases | nih.gov |

| 2,4-dihydroxybenzaldehyde (B120756) | Various primary amines | Imines with intramolecular hydrogen bonding | conicet.gov.ar |

| Benzaldehyde (B42025) | Aniline (B41778) | Benzaldine aniline | edu.krd |

| 4-hydroxybenzaldehyde (B117250) | Cholesterol appended amines | Schiff base gelators | rsc.org |

Cyclization Reactions (e.g., Biginelli Reaction Pathways)

This compound can serve as the aldehyde component in multicomponent reactions like the Biginelli reaction. wikipedia.orgnih.gov This one-pot synthesis typically involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs) or their thio-analogs. wikipedia.orgresearchgate.net These heterocyclic compounds are of significant interest in medicinal chemistry. wikipedia.org

The reaction mechanism is believed to proceed through a series of steps, with the initial condensation between the aldehyde and urea being a key step. organic-chemistry.org The presence of electron-withdrawing groups on the aromatic aldehyde can influence the reaction rate and yield. nih.gov

The use of salicylic (B10762653) aldehydes (2-hydroxybenzaldehydes) in Biginelli-type reactions can lead to products other than the classical dihydropyrimidinones. researchgate.net Specifically, the presence of the ortho-hydroxyl group can facilitate the formation of oxygen-bridged structures. researchgate.net

A proposed mechanism for this involves the initial formation of a Biginelli-type product, which then undergoes an intramolecular cyclization where the hydroxyl group attacks a suitable electrophilic center in the newly formed ring, leading to an oxygen-bridged bicyclic or polycyclic system. researchgate.net The electronic nature of the substituents on the aldehyde and other components can influence the propensity for this alternative reaction pathway. For example, a computational study on the Biginelli reaction involving 2,4-dihydroxybenzaldehyde suggested that the ortho-hydroxyl group increases the activation energy for the condensation step, thereby decreasing its reactivity compared to 4-hydroxybenzaldehyde. mdpi.com

Table 2: Influence of Aldehyde Substituents on Biginelli Reaction Products

| Aldehyde | Other Reactants | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Aromatic aldehydes with weak electron-withdrawing groups (e.g., Br) | Ethyl acetoacetate, Urea | Dihydropyrimidinones (DHPMs) | Generally results in good yields. | nih.gov |

| Salicylic aldehydes | Ethyl acetoacetate, Urea/Thiourea | Oxygen-bridged benzoxadiazocines | The ortho-hydroxy group can lead to alternative, bridged products. | researchgate.net |

| 2,4-dihydroxybenzaldehyde | Thiourea | No reaction/low yield | The ortho-hydroxyl group significantly increases the activation energy, hindering the reaction. | mdpi.com |

| Formaldehyde | β-keto ester, Urea | Dihydropyrimidinone intermediate, then five-component condensation product | Can undergo further reaction in a cascade process. | frontiersin.orgfrontiersin.orgnih.gov |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig Aminations)

Cross-coupling reactions are powerful carbon-carbon and carbon-heteroatom bond-forming reactions in organic synthesis, often catalyzed by palladium complexes. wikipedia.org this compound, with its two chloro substituents, can serve as a substrate in several such reactions.

Suzuki-Miyaura Reaction:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. fishersci.co.ukyonedalabs.com This reaction is widely used for the synthesis of biaryls, styrenes, and conjugated dienes. harvard.edu The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The reactivity of the halide in Suzuki reactions generally follows the order: I > Br > OTf >> Cl. fishersci.co.uk This indicates that the carbon-chlorine bonds in this compound are less reactive compared to their bromine or iodine counterparts, often requiring more specialized and active catalyst systems for efficient coupling. wikipedia.org

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org The mechanism also follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Similar to the Suzuki reaction, the reactivity of the halide is a crucial factor, and the C-Cl bonds of this compound would necessitate robust catalytic conditions. nih.gov Tandem Wittig-Heck reactions, where an alkene is generated in situ from an aldehyde and then coupled, provide a versatile route to complex olefins. nih.gov

Buchwald-Hartwig Amination:

This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org It has become a vital method for synthesizing aryl amines, which are common motifs in pharmaceuticals and natural products. wikipedia.org The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The use of bidentate phosphine (B1218219) ligands has been shown to improve reaction rates and yields, particularly for less reactive aryl chlorides. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction Name | Reactants | Product | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organic Halide | Biaryl, Styrene (B11656), etc. | Mild conditions, low toxicity of reagents. fishersci.co.uk |

| Heck Reaction | Alkene + Unsaturated Halide | Substituted Alkene | High stereoselectivity for trans products. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine + Organic Halide | Aryl Amine | Broad substrate scope, good functional group tolerance. wikipedia.org |

Mechanistic Studies of Organocatalytic Asymmetric Reactions

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high stereoselectivity. mdpi.com These catalysts are valued for being environmentally benign and readily available. mdpi.com this compound can be a substrate in organocatalytic reactions, such as asymmetric aldol (B89426) reactions.

In the context of organocatalytic asymmetric aldol reactions, an amine catalyst reacts with a ketone donor to form an enamine intermediate. This enamine then attacks an aldehyde acceptor, like this compound, to form a new carbon-carbon bond. semanticscholar.org The stereochemical outcome of the reaction is controlled by the chiral environment created by the organocatalyst. Studies have shown that these reactions can be performed efficiently in water using bifunctional amine-acid catalysts, yielding products with high enantioselectivities. semanticscholar.org The mechanism often involves the formation of a hydrophobic pocket by the catalyst, shielding the reaction from the bulk aqueous environment. semanticscholar.org

Recent advances in organocatalysis have focused on regiodivergent reactions, where the catalyst controls the site of reaction, and atroposelective reactions, which create axially chiral molecules. mdpi.combeilstein-journals.org For instance, phosphine catalysts can direct cycloaddition reactions to yield different regioisomers based on reaction conditions. mdpi.com Chiral phosphoric acids are effective catalysts for atroposelective reactions, proceeding through non-covalent interactions like hydrogen bonding to control the stereochemistry. beilstein-journals.org

Influence of Molecular Structure on Reactivity

The specific arrangement of atoms and functional groups in this compound has a profound impact on its chemical behavior.

Differential Reactivity of C-Cl vs. C-Br Bonds

In cross-coupling reactions involving dihalogenated substrates, the relative reactivity of the different carbon-halogen bonds is a key consideration. Generally, the reactivity of halogens follows the order I > Br > Cl. This trend is primarily attributed to the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-Cl bond is stronger and thus harder to break than the C-Br bond. nih.gov

Theoretical calculations have shown a nearly linear correlation between C-Br and C-Cl BDEs, with the C-Cl BDEs being consistently higher. nih.gov However, reactivity is not solely dictated by BDEs. In some palladium-catalyzed reactions, frontier molecular orbital (FMO) interactions between the substrate and the catalyst can override the influence of bond strength, leading to the preferential reaction of a C-Cl bond over a weaker C-Br bond in the same molecule. nih.gov For a molecule like 3-bromo-4-chloro-1,2,5-thiadiazole, the more reactive C-Br bond allows for selective cross-coupling under Stille and Suzuki conditions. researchgate.net This highlights that while BDE is a good general indicator, other electronic and steric factors play a crucial role in determining the actual regioselectivity of the reaction.

Table 2: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Dissociation Energy (approx. kcal/mol) | General Reactivity in Cross-Coupling |

|---|---|---|

| C-Br | ~70-85 nih.gov | Higher |

| C-Cl | ~80-95 nih.gov | Lower |

Chelation Effects and Intramolecular Hydrogen Bonding in Reaction Pathways

The presence of the ortho-hydroxyl group relative to the aldehyde group in this compound allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the aldehyde's carbonyl oxygen. This interaction can significantly influence the molecule's conformation and the reactivity of the aldehyde group.

Furthermore, the hydroxyl group can act as a directing group in certain reactions. It can coordinate to a metal catalyst, holding the catalyst in close proximity to the reactive sites on the aromatic ring. This chelation effect can enhance the rate and selectivity of reactions, such as ortho-functionalization.

Intramolecular hydrogen bonding is a well-studied phenomenon that can influence reaction outcomes. For example, in 4-anilino-5-fluoroquinazolines, a weak N-H···F hydrogen bond is observed and can be modulated by substituents on the aromatic rings. nih.gov This demonstrates how subtle non-covalent interactions within a molecule can impact its properties and reactivity. In the case of this compound, the intramolecular hydrogen bond can affect the electrophilicity of the aldehyde carbon and influence the stereochemical course of nucleophilic additions.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Advanced NMR Techniques for Metal Complexes (e.g., ¹¹³Cd, ¹⁹⁹Hg)

The coordination chemistry of 4,5-Dichloro-2-hydroxybenzaldehyde is of interest as the hydroxyl and aldehyde groups can act as bidentate ligands, forming complexes with various metal ions. Advanced Nuclear Magnetic Resonance (NMR) techniques are invaluable for characterizing such metal complexes. Specifically, NMR spectroscopy of metal nuclei like Cadmium-113 (¹¹³Cd) and Mercury-199 (¹⁹⁹Hg) can provide direct insight into the metal's coordination environment.

However, a review of the current scientific literature reveals a lack of specific studies employing ¹¹³Cd or ¹⁹⁹Hg NMR spectroscopy for the analysis of this compound metal complexes. In general, these techniques are powerful for:

Determining Coordination Numbers: The chemical shift of ¹¹³Cd or ¹⁹⁹Hg is highly sensitive to the number and type of atoms bonded to the metal center.

Identifying Ligand Donor Atoms: The nature of the atoms coordinating to the metal (e.g., oxygen, nitrogen) significantly influences the NMR signal.

Probing Solution Dynamics: These NMR methods can be used to study ligand exchange rates and conformational changes in solution.

While the potential for such studies exists, published data for this specific compound is not available at this time.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms. Despite its importance, direct crystallographic data for this compound is noted to be limited in the available literature. For comparison, the related isomer 3,5-dichloro-2-hydroxybenzaldehyde has been studied, but specific data for the 4,5-dichloro isomer is not publicly documented.

If a single crystal of this compound were to be analyzed, the following information could be determined:

Molecular Geometry and Conformation

This analysis would confirm the planarity of the benzene (B151609) ring and provide precise measurements of all bond lengths and angles. Key parameters would include the C-C bond lengths within the aromatic ring, the C-Cl bond distances, and the geometry of the aldehyde and hydroxyl groups. It would also reveal the conformational orientation of the aldehyde and hydroxyl substituents relative to the ring.

Analysis of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds, C-H···π, π···π Stacking)

A crystallographic study would elucidate the network of non-covalent interactions that govern how molecules of this compound associate with each other in the crystal lattice. This includes identifying and quantifying:

Intramolecular Hydrogen Bonds: The interaction between the hydroxyl hydrogen and the aldehyde oxygen, which creates a stable six-membered ring.

Intermolecular Hydrogen Bonds: Such as weak C-H···O bonds, which link adjacent molecules.

π-Stacking: Interactions between the electron-rich aromatic rings of neighboring molecules.

Halogen Bonding: Potential interactions involving the chlorine atoms.

Understanding these forces is crucial for predicting the material's physical properties.

Determination of Unit Cell Parameters and Space Groups

This fundamental crystallographic data defines the basic repeating unit of the crystal (the unit cell) and the symmetry operations that describe its structure. The unit cell is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group is a mathematical description of the symmetry elements present in the crystal structure. This information is essential for the complete description of the crystalline solid and is a prerequisite for detailed structural analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the expected molecular formula is C₇H₄Cl₂O₂. The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. HRMS would be used to measure the exact mass of the molecular ion ([M]⁺) or a related ion (e.g., [M+H]⁺ or [M-H]⁻). This experimentally determined exact mass would then be compared to the theoretically calculated mass for the formula C₇H₄Cl₂O₂. Agreement between the experimental and theoretical values to within a very small tolerance (typically < 5 ppm) provides definitive confirmation of the molecular formula. While the molecular formula is widely accepted, specific HRMS spectral data from peer-reviewed publications for this compound are not detailed in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For this compound, the principal chromophore is the substituted benzene ring containing a carbonyl group (aldehyde) and a hydroxyl group.

The electronic spectrum of this compound is expected to be influenced by several structural features: the benzoyl chromophore, the hydroxyl auxochrome, and the chloro substituents. An auxochrome is a group of atoms attached to a chromophore that modifies its ability to absorb light. The hydroxyl group, with its lone pairs of electrons, acts as a potent auxochrome, as do the chlorine atoms.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity and occur at shorter wavelengths. For benzaldehyde (B42025) itself, a strong π → π* absorption band is observed around 245 nm. The presence of the hydroxyl group and chlorine atoms on the benzene ring in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of this band due to the extension of the conjugated system and the electronic effects of the substituents.

The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are characteristically of much lower intensity than π → π* transitions and appear at longer wavelengths. In benzaldehyde, this transition is observed as a weak band around 328 nm. The substitution pattern on the aromatic ring can also influence the position and intensity of this band.

While specific experimental data for this compound is scarce, analysis of related compounds provides insight into its expected spectroscopic behavior. For instance, studies on various substituted salicylaldehydes have shown that the positions of the absorption maxima are sensitive to the nature and position of the substituents on the aromatic ring. It is anticipated that the combination of the electron-donating hydroxyl group and the electron-withdrawing chloro groups in this compound would result in a complex interplay of electronic effects, leading to a unique UV-Vis spectrum.

Table of Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

| π → π | π (bonding) → π (antibonding) | Shorter Wavelength (UV) | High |

| n → π | n (non-bonding) → π (antibonding) | Longer Wavelength (UV/Visible) | Low |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of many-body systems. Its application to 4,5-dichloro-2-hydroxybenzaldehyde allows for a detailed analysis of its molecular properties, from its three-dimensional geometry to its spectroscopic signatures.

Geometry Optimization and Electronic Structure Analysis

The electronic structure of the molecule, which governs its reactivity, is also elucidated through DFT. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species. For substituted benzaldehydes, the nature and position of the substituents significantly influence the energies of these frontier orbitals.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.41 | C-C-C (ring) | 118 - 122 |

| C-H | ~1.08 | C-C-H | ~120 |

| C-O (hydroxyl) | ~1.36 | C-C-O (hydroxyl) | ~120 |

| O-H | ~0.96 | C-O-H | ~109 |

| C=O (aldehyde) | ~1.22 | C-C=O | ~124 |

| C-Cl | ~1.74 | C-C-Cl | ~120 |

Note: The data in this table is illustrative and represents typical values for similar compounds, as a specific DFT study for this compound was not found in the searched literature.

Charge Density Distribution and Electrostatic Potentials (MEP, Mulliken Charges)

The distribution of electrons within a molecule is key to understanding its reactive sites. DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. For this compound, the MEP map would likely show negative potential (electron-rich regions) around the oxygen atoms of the carbonyl and hydroxyl groups, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, and on the carbon atoms of the benzene (B151609) ring, indicating sites for nucleophilic attack.

Mulliken population analysis is another method to quantify the charge distribution by assigning partial charges to each atom in the molecule. This provides a numerical representation of the electron-donating or electron-withdrawing effects of the substituents. In this compound, the chlorine and aldehyde groups are expected to be electron-withdrawing, influencing the charge distribution across the aromatic ring.

Thermodynamic Parameters

DFT calculations can also predict various thermodynamic properties of a molecule at different temperatures. These include enthalpy, entropy, and Gibbs free energy. nih.gov These parameters are crucial for understanding the stability of the molecule and the spontaneity of reactions in which it is involved. For instance, the calculated Gibbs free energy of formation would indicate the thermodynamic stability of this compound relative to its constituent elements.

Table 2: Illustrative Calculated Thermodynamic Parameters for this compound at 298.15 K (Theoretical)

| Parameter | Value |

| Enthalpy (kcal/mol) | Value not available |

| Gibbs Free Energy (kcal/mol) | Value not available |

| Entropy (cal/mol·K) | Value not available |

Note: Specific thermodynamic data for this compound from DFT calculations were not found in the searched literature. The table is a placeholder for the types of data that would be generated.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Spectra)

A significant advantage of DFT is its ability to predict spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. mdpi.com This allows for the prediction of the wavelengths of maximum absorption (λmax).

Furthermore, DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.gov By analyzing the vibrational modes, specific functional groups and their interactions within the molecule can be identified. For this compound, this would help in assigning the characteristic stretching and bending vibrations of the C=O, O-H, C-Cl, and aromatic C-H bonds.

Table 3: Illustrative Predicted Spectroscopic Data for this compound (Theoretical)

| Spectroscopic Technique | Predicted Values |

| UV-Vis (λmax, nm) | Value not available |

| IR Vibrational Frequencies (cm⁻¹) | C=O stretch: ~1650-1680, O-H stretch: ~3200-3400 (intramolecularly H-bonded), C-Cl stretch: ~700-800 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Specific predicted spectra for this compound were not found in the searched literature.

Role in Mechanistic Understanding of Catalytic Processes

DFT calculations play a crucial role in elucidating the mechanisms of catalytic reactions. By modeling the interactions between the substrate (in this case, potentially a derivative of this compound), the catalyst, and any other reactants, the entire catalytic cycle can be mapped out. This includes the adsorption of reactants onto the catalyst surface, the chemical transformations that occur, and the desorption of the products. Such studies provide insights into the role of the catalyst in lowering activation energies and directing the reaction towards a specific product, which is vital for the design of more efficient and selective catalysts. While no specific DFT studies on catalytic processes involving this compound were found, the methodology is widely applied to understand reactions of substituted aromatic aldehydes.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule (protein). These methods are crucial in drug discovery and design, offering a glimpse into the binding affinity and mode of interaction at the molecular level.

Interaction Profiles and Conformational Dynamics in Biological Environments

The interaction profile of a ligand with its target protein involves a detailed analysis of the types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The conformational dynamics, often studied through molecular dynamics simulations, reveal how the ligand and protein adapt to each other upon binding and the stability of the resulting complex over time.

Analysis of Noncovalent Interactions in Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a network of noncovalent interactions. Understanding these interactions is crucial for predicting the physical properties of a solid-state material.

Hirshfeld Surface Analysis and Enrichment Ratios

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal. It maps the electron distribution of a molecule within its crystalline environment. Studies on related halogenated compounds demonstrate the utility of this technique. For instance, in a dichlorinated aniline (B41778) derivative, Hirshfeld analysis revealed that H⋯H, Cl⋯H, and C⋯H contacts were the most significant contributors to the crystal packing. nih.gov

For this compound, a Hirshfeld surface analysis would likely highlight the importance of O-H⋯O hydrogen bonds involving the hydroxyl and aldehyde groups, as well as Cl⋯H and Cl⋯Cl contacts. The enrichment ratio provides a measure of the propensity of certain atomic pairs to form contacts compared to what would be expected from a random distribution, offering deeper insight into the specific nature of the intermolecular interactions.

Table 2: Representative Contributions to Hirshfeld Surface for a Dichlorinated Organic Compound

| Interaction Type | Contribution (%) |

| H⋯H | 45.4 |

| Cl⋯H/H⋯Cl | 21.0 |

| C⋯H/H⋯C | 19.0 |

| N⋯H/H⋯N | 5.9 |

| Cl⋯C/C⋯Cl | 3.8 |

Note: This data is for an analogous dichlorinated compound and not this compound. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Isosurface Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to characterize chemical bonds, including weak noncovalent interactions. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, one can classify and quantify the strength of interactions.

The Noncovalent Interaction (NCI) index is a powerful visualization tool that highlights regions of space involved in noncovalent interactions. NCI plots use a color scale to distinguish between attractive (e.g., hydrogen bonds) and repulsive interactions. For this compound, QTAIM and NCI analyses would be instrumental in detailing the nature of the hydrogen bonds and halogen bonds that dictate its crystal packing.

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical and physical properties. These descriptors are fundamental to establishing structure-property relationships.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. Other descriptors such as electronegativity, chemical hardness, and the electrophilicity index can also be calculated to provide a more comprehensive understanding of the molecule's reactivity profile.

For substituted benzaldehydes, these descriptors are influenced by the nature and position of the substituents. The electron-withdrawing chloro groups and the electron-donating hydroxyl group in this compound would have a combined effect on its electronic properties, which could be precisely quantified through quantum chemical calculations. A comprehensive study on the closely related 5-Bromo-2-Hydroxybenzaldehyde has demonstrated the utility of these descriptors in understanding molecular stability and reactivity. nih.gov

Calculation of Lipophilicity Descriptors (e.g., LogP values)

Table 1: Calculated Lipophilicity Descriptors for Dichlorohydroxybenzaldehyde Isomers

| Compound | Calculated LogP | Source |

| 2,4-dichloro-5-hydroxybenzaldehyde (B3037735) | 2.51150 | nih.gov |

| 3,5-Dichlorosalicylaldehyde (B181256) | 2.8 (XLogP3-AA) | nih.gov |

Topological Polar Surface Area (TPSA) and Rotatable Bonds

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a useful predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. The number of rotatable bonds, on the other hand, is a measure of a molecule's conformational flexibility.

For the isomer 3,5-Dichlorosalicylaldehyde, the calculated TPSA is 37.3 Ų, and it has one rotatable bond. nih.gov Given the structural similarity, the TPSA and the number of rotatable bonds for this compound are expected to be in a similar range. The polar surface area is primarily contributed by the hydroxyl and aldehyde functional groups. The single bond connecting the aldehyde group to the benzene ring is the primary source of rotational freedom in the molecule.

Table 2: Calculated TPSA and Rotatable Bonds for a Dichlorohydroxybenzaldehyde Isomer

| Compound | TPSA (Ų) | Rotatable Bonds | Source |

| 3,5-Dichlorosalicylaldehyde | 37.3 | 1 | nih.gov |

First Order Hyperpolarizability and Intramolecular Charge Transfer

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. This property is often associated with intramolecular charge transfer (ICT), where electron density is transferred from an electron-donating group to an electron-accepting group within the same molecule.

While a specific calculated value for the first-order hyperpolarizability of this compound was not found in the search results, studies on similar molecules provide valuable context. For instance, a Density Functional Theory (DFT) study on monochloro-benzaldehydes has shown that the position of the chlorine atom influences the hyperpolarizability. mdpi.com The presence of both electron-donating (hydroxyl) and electron-withdrawing (aldehyde and chlorine) groups in this compound suggests the potential for intramolecular charge transfer, which could lead to a significant NLO response. Theoretical calculations, such as those using DFT methods, are essential for quantifying the hyperpolarizability of this specific isomer. mdpi.comresearchgate.net

Band Gap Energy Calculations

The band gap energy, specifically the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a crucial parameter in quantum chemistry. It provides insights into a molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower stability. irjweb.com

Specific band gap energy calculations for this compound were not found in the provided search results. However, computational studies on related compounds, such as 5-Bromo-2-Hydroxybenzaldehyde, have utilized DFT to determine the HOMO-LUMO gap and analyze the molecule's electronic properties. nih.govresearchgate.net Similar DFT calculations would be necessary to determine the precise band gap energy of this compound. The electronic transitions, and thus the band gap, are influenced by the substituent groups on the benzene ring. The interplay between the electron-donating hydroxyl group and the electron-withdrawing aldehyde and chlorine atoms would dictate the energies of the HOMO and LUMO levels.

Applications and Bioactive Profiles in Contemporary Research

Medicinal Chemistry and Pharmacology

4,5-Dichloro-2-hydroxybenzaldehyde and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Researchers have extensively investigated its potential in developing new therapeutic agents, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the dichlorinated phenyl ring and the hydroxybenzaldehyde moiety, provide a versatile platform for the synthesis of novel molecules with enhanced biological efficacy.

Derivatives of this compound have shown considerable promise as antimicrobial agents, with studies highlighting their effectiveness against a wide range of pathogenic bacteria, fungi, and mycobacteria. The introduction of different functional groups to the core structure has led to the development of potent compounds with specific activities.

The antibacterial potential of compounds derived from 2-hydroxybenzaldehydes has been a subject of extensive research. While direct studies on this compound are limited, research on closely related chlorinated salicylaldehyde (B1680747) derivatives, particularly Schiff bases and sulfonamides, provides significant insights into their efficacy against both Gram-positive and Gram-negative bacteria.

Derivatives of 5-chloro-salicylaldehyde, a related compound, have demonstrated notable activity against various bacterial strains. For instance, certain Schiff base derivatives have shown potent antibacterial effects. One study highlighted a Schiff base, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, which exhibited a Minimum Inhibitory Concentration (MIC) of 3.4 µg/mL against Staphylococcus aureus and 1.6 µg/mL against Escherichia coli. nih.gov Another area of interest is the synthesis of metal complexes with Schiff bases derived from 2-hydroxybenzaldehyde, which have shown enhanced antibacterial activity against bacillary dysentery and Escherichia coli compared to the Schiff base ligand alone. researchgate.net

Furthermore, sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzaldehyde scaffold have been synthesized and evaluated for their antibacterial properties. One such derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was found to be particularly active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 15.62 to 31.25 µmol/L. nih.govresearchgate.net

The antibacterial activity of phenolic benzaldehydes is influenced by the substitution pattern on the benzene (B151609) ring. Generally, the presence of hydroxyl groups enhances activity, and the aldehyde group is often more active than a carboxyl group. nih.gov Dihydroxybenzaldehyde derivatives, for example, have shown antimicrobial activities against bovine mastitis Staphylococcus aureus with a MIC₅₀ of 500 mg/L. frontiersin.org

Table 1: Antibacterial Efficacy of 2-Hydroxybenzaldehyde Derivatives

| Compound/Derivative | Target Bacteria | Activity (MIC) | Reference |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Staphylococcus aureus | 3.4 µg/mL | nih.gov |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | 1.6 µg/mL | nih.gov |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive Staphylococcus aureus | 15.62-31.25 µmol/L | nih.govresearchgate.net |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L | nih.govresearchgate.net |

| 2,3-dihydroxybenzaldehyde | Bovine mastitis S. aureus | MIC₅₀: 500 mg/L | frontiersin.org |

| 2,5-dihydroxybenzaldehyde (gentisaldehyde) | Bovine mastitis S. aureus | MIC₅₀: 500 mg/L | frontiersin.org |

The exploration of 2-hydroxybenzaldehyde derivatives has extended to their potential as antifungal agents. Various studies have demonstrated the efficacy of these compounds against a range of fungal pathogens, including Candida species, Cryptococcus neoformans, and Aspergillus niger.

Schiff bases derived from 5-chloro-salicylaldehyde have been assayed for their antifungal activities. nih.gov For instance, the compound (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol displayed an MIC of 47.5 µg/mL against Aspergillus niger. nih.gov The antifungal activity of benzaldehydes is often linked to the presence of an ortho-hydroxyl group, which is believed to disrupt the fungal antioxidation system. nih.gov

While some sulfonamide derivatives of 5-chloro-2-hydroxybenzaldehyde showed almost no antifungal potency, other related structures have been more successful. nih.gov For example, 1,5-diarylidene-4-piperidones have been investigated as promising antifungal candidates against Cryptococcus neoformans. preprints.org Certain derivatives of these piperidones exhibited potent activity with MIC values as low as 7.8 µM, surpassing the efficacy of the standard antifungal drug fluconazole. preprints.org These compounds are thought to inhibit ergosterol (B1671047) biosynthesis, a key pathway for fungal cell membrane integrity. preprints.org

The antifungal potential of Paecilomyces variotii has been studied for its ability to control fungal plant diseases by inhibiting the mycelial development of pathogens like Aspergillus niger. mdpi.com While not directly related to the chemical synthesis of this compound, this highlights the broader interest in controlling fungal growth.

Table 2: Antifungal Potency of 2-Hydroxybenzaldehyde Derivatives and Related Compounds

| Compound/Derivative | Target Fungi | Activity (MIC) | Reference |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Aspergillus niger | 47.5 µg/mL | nih.gov |